![molecular formula C10H16N2 B1215905 5-Isobutyl-2,3-dimethylpyrazine CAS No. 54410-83-2](/img/structure/B1215905.png)
5-Isobutyl-2,3-dimethylpyrazine
Overview
Description
5-Isobutyl-2,3-dimethylpyrazine is a chemical compound used for research and development . It has a colorless, clear liquid appearance with a cocoa, hazelnut, musty, and earthy aroma . It is also used as an insect repellent .
Molecular Structure Analysis
The molecular formula of 5-Isobutyl-2,3-dimethylpyrazine is C10H16N2 . The molecular weight is 164.25 . The structure can be represented by the SMILES stringCC(C)Cc1cnc(C)c(C)n1
. Physical And Chemical Properties Analysis
5-Isobutyl-2,3-dimethylpyrazine has a refractive index of n20/D 1.492 and a density of 0.925 g/mL at 25 °C .Scientific Research Applications
Flavor and Fragrance Industry
5-Isobutyl-2,3-dimethylpyrazine: is utilized in the flavor and fragrance industry due to its distinctive organoleptic properties. It imparts a green, leafy essence that can be used to enhance the sensory profile of various products. Its application ranges from perfumes to food flavorings, where it contributes to the complexity and depth of aromas .
Insect Repellent Development
Research has indicated that certain pyrazine derivatives, including 5-Isobutyl-2,3-dimethylpyrazine , show potential as insect repellents. These compounds can be formulated into products that protect against vector-borne diseases by deterring insects such as mosquitoes and ticks .
Microbial Interaction Studies
5-Isobutyl-2,3-dimethylpyrazine: is studied for its role in microbial interactions. It is one of the volatile organic compounds (VOCs) that mediate communication between microorganisms. Understanding these interactions can lead to the development of new antibiotics and biocontrol agents .
Industrial Decontamination
This compound has been identified as an effective agent in industrial decontamination processes. It can reduce cell viability of common eukaryotic contaminants in microalgae cultures, offering a potential alternative to conventional chemical decontaminants .
Food Preservation
The antimicrobial properties of 5-Isobutyl-2,3-dimethylpyrazine make it a candidate for use in food preservation. It could serve as a natural preservative, extending the shelf life of perishable goods while maintaining their safety and quality .
Processed Meat Product Safety
In the context of processed meat products, 5-Isobutyl-2,3-dimethylpyrazine has been evaluated for its ability to decrease microbial contaminations. This application could improve the safety and longevity of meat products, reducing the risk of foodborne illnesses .
Bio-fumigation
Due to its volatile nature, 5-Isobutyl-2,3-dimethylpyrazine can be used in bio-fumigation practices. It can help manage soil-borne diseases and pests in agricultural settings, providing an eco-friendly alternative to synthetic pesticides .
Microbiome Management
The compound’s influence on microbial communities makes it useful for microbiome management. It can be applied to manipulate microbiota in various environments, such as agricultural soils or human and animal guts, to promote health and disease resistance .
Safety And Hazards
This compound is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause harm if it comes into contact with the eyes . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
2,3-dimethyl-5-(2-methylpropyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAYBTQBMQPWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335949 | |
Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-2,3-dimethylpyrazine | |
CAS RN |
54410-83-2 | |
Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54410-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.